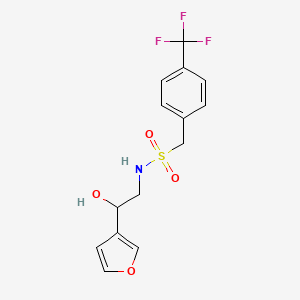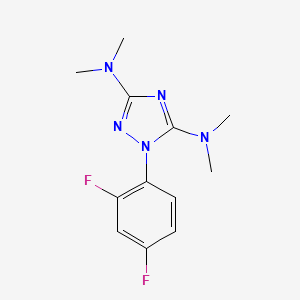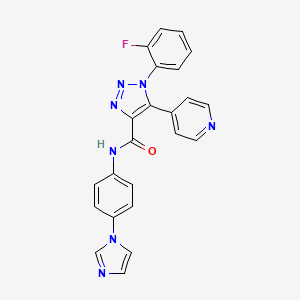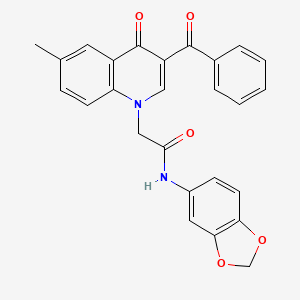
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a furan ring, which is a heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms . The furan ring is attached to a hydroxyethyl group, a trifluoromethylphenyl group, and a methanesulfonamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the hydroxyethyl group, the trifluoromethylphenyl group, and the methanesulfonamide group. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, which is known to undergo various reactions such as polymerization and hydrogenation . The other functional groups in the molecule could also influence its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its volatility . The trifluoromethyl group could influence its polarity and reactivity.科学的研究の応用
Structural Studies and Molecular Interactions
Conformation and Self-association : Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provided insights into its conformation and self-association behavior in solution. This study, conducted through IR spectroscopy and quantum chemical methods, revealed the compound's propensity to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal structures. Such investigations are crucial for understanding molecular interactions and designing molecules with desired properties (Sterkhova, Moskalik, & Shainyan, 2014).
Supramolecular Assembly
Effect of Substitution on Supramolecular Assembly : A study on nimesulidetriazole derivatives highlighted how variations in molecular structure influence supramolecular assembly. Through X-ray powder diffraction, researchers analyzed the crystal structures of these derivatives, illustrating the importance of intermolecular interactions, such as hydrogen bonding and π-π interactions, in the formation of complex molecular assemblies. This research is pertinent for designing materials with specific structural and functional properties (Dey et al., 2015).
Green Chemistry Applications
Synthesis in Green Solvents : The study on the synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids exemplifies the application of green chemistry principles. It shows how using acidic aqueous phases and ionic liquids can enhance yield and reduce by-product formation, emphasizing the environmental benefits and efficiency improvements possible with innovative chemical synthesis methods (Shinde & Rode, 2017).
Catalysis and Chemical Transformations
Enantioselective Construction : Research on chiral phosphine-catalyzed reactions to construct gamma-butenolides from Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan demonstrated the potential for creating complex organic molecules with high enantiomeric purity. Such catalytic methods are fundamental for synthesizing active pharmaceutical ingredients and other biologically active molecules (Jiang, Shi, & Shi, 2008).
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c15-14(16,17)12-3-1-10(2-4-12)9-23(20,21)18-7-13(19)11-5-6-22-8-11/h1-6,8,13,18-19H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDPNRXLMCFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC(C2=COC=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)

![2-{2-[(4-Phenylphenyl)methylidene]hydrazin-1-yl}-1,3-benzoxazole](/img/structure/B2772683.png)
![2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B2772685.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2772691.png)

![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2772694.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)

![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)
![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
